Pretilachlor
Overview
Description
Pretilachlor is a chloroacetanilide herbicide widely used in agriculture, particularly in rice paddies, to control annual grasses, sedges, and broadleaf weeds. Its chemical name is 2-chloro-2’,6’-diethyl-N-(2-propoxyethyl) acetanilide . This compound is known for its broad-spectrum activity and effectiveness in pre-emergence and early post-emergence weed control .
Mechanism of Action
Target of Action
Pretilachlor is a member of the chloroacetamide herbicide group . It primarily targets grassy weeds in rice crops . The herbicide acts on these weeds by inhibiting the synthesis of fatty acids , which are essential for plant cell membranes .
Mode of Action
This compound’s mode of action involves inhibiting the synthesis of fatty acids in target plants . This disruption ultimately leads to the death of the targeted weeds . It’s worth noting that this compound has the potential to be toxic to non-target organisms .
Biochemical Pathways
This compound affects the fatty acid synthesis pathway in plants . By inhibiting this pathway, it disrupts the formation of plant cell membranes, leading to the death of the plant . Chronic exposure to this compound has shown probable carcinogenic effects .
Pharmacokinetics
It’s known that this compound is a hydrophobic compound , which can increase its risk of loading into the aquatic ecosystem . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of fatty acid synthesis, leading to the death of the targeted weeds . In non-target organisms, such as edible freshwater fish, this compound toxicity showed significant changes in blood parameters and induced oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, elevated atmospheric CO2 levels and temperature can affect the degradation of this compound . Soil parameters, including organic matter, can also affect this compound leaching . Therefore, the environmental context is a crucial factor in the effectiveness and impact of this compound.
Biochemical Analysis
Biochemical Properties
Pretilachlor interacts with various enzymes and proteins. For instance, the strains Aspergillus ficuum (AJN2) and Aspergillus sp. (PDF1) were found to degrade this compound, showing high lignin peroxidase and manganese peroxidase activity .
Cellular Effects
This compound has potential toxicity to non-target organisms . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . The degradation dynamics study revealed that the DT50 value of the herbicide was reduced to 2.4 d in an aqueous medium due to enhanced enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The herbicide’s average persistence at recommended rates was 20 to 50 days in soil but may vary according to soil type and climate conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This compound toxicity in the exposed group showed a significant change (p < 0.05) over the study periods .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Its hydrophobic activity can increase the risk of this compound loading into the aquatic ecosystem .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pretilachlor can be synthesized through the reaction of 2,6-diethylphenylamine with chloroacetyl chloride, followed by reaction with 2-propoxyethanol . The reaction conditions typically involve the use of an organic solvent and a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process to ensure high yield and purity. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation and recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Pretilachlor undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of amine derivatives of this compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Scientific Research Applications
Pretilachlor has several scientific research applications, including:
Agriculture: It is extensively used as a herbicide to control weeds in rice paddies, enhancing crop yield and quality.
Environmental Science: Research on the environmental impact of this compound, including its degradation and persistence in soil and water, is ongoing.
Pharmaceuticals: Research on the potential use of this compound derivatives in drug development is being explored due to its unique chemical structure.
Comparison with Similar Compounds
Butachlor: Primarily targets grassy weeds and has a longer residual effect.
Alachlor: Used for controlling annual grasses and broadleaf weeds in crops like corn and soybeans.
Metolachlor: Effective against a wide range of annual grasses and some broadleaf weeds.
Pretilachlor’s unique combination of broad-spectrum activity and shorter residual effect makes it a valuable tool in modern agriculture.
Properties
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-4-11-21-12-10-19(16(20)13-18)17-14(5-2)8-7-9-15(17)6-3/h7-9H,4-6,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGTOIOYRQOHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058112 | |
Record name | Pretilachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51218-49-6 | |
Record name | Pretilachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51218-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pretilachlor [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pretilachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRETILACHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617K7LM10D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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